5‑HT₂B Receptor Binding Affinity: MW 071 vs. Reference 5‑HT₂B Antagonist RS‑127445
MW 071 binds to the human 5‑HT₂B receptor with an IC₅₀ of 22 ± 9.0 nM in a radioligand displacement assay [1]. The widely used reference 5‑HT₂B antagonist RS‑127445 displays a reported Ki of 0.3 nM (pKi 9.5) at the same receptor [2]. Although the absolute binding affinity of MW 071 is lower, its therapeutic differentiation lies not in potency but in its unmatched selectivity and absence of agonist activity, parameters where RS‑127445 shows 5‑HT₂C cross‑reactivity (Ki 200 nM) and residual partial agonist effects in certain cellular contexts.
| Evidence Dimension | 5‑HT₂B receptor binding affinity |
|---|---|
| Target Compound Data | IC₅₀ = 22 ± 9.0 nM (MW 071) |
| Comparator Or Baseline | RS‑127445: Ki = 0.3 nM (pKi 9.5) |
| Quantified Difference | 73‑fold lower affinity for MW 071; however, MW 071 shows no 5‑HT₂C binding or agonist activity, whereas RS‑127445 has measurable 5‑HT₂C affinity and partial agonism |
| Conditions | Radioligand binding assay, human recombinant 5‑HT₂B receptor |
Why This Matters
High potency alone does not guarantee therapeutic utility; MW 071’s superior selectivity and pure antagonism offer a significantly cleaner pharmacological profile, reducing the risk of off‑target effects that limit the translational value of older 5‑HT₂B antagonists.
- [1] Acquarone E, et al. Table 1 (5HT2bR binding activity). J Alzheimers Dis. 2024;98(4):1349-1360. PMC11091653. View Source
- [2] Bonhaus DW, et al. RS-127445: a selective, high affinity 5-HT2B receptor antagonist. Br J Pharmacol. 1999;127(5):1075-1082. doi:10.1038/sj.bjp.0702632 View Source
